CRTH2/DP2 Binding Affinity of Setipiprant Compared to Leading Clinical Antagonists
In radioligand binding assays using human CRTH2 receptors, Setipiprant (IC50 = 6 nM) exhibits lower binding affinity compared to next-generation antagonists Fevipiprant (Ki = 1.05 nM) and AZD1981 (IC50 = 4 nM) [1][2][3]. This difference in primary target engagement is a critical differentiator for researchers seeking maximal receptor blockade at lower concentrations.
| Evidence Dimension | Human CRTH2 Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 6 nM (Setipiprant) |
| Comparator Or Baseline | Ki = 1.05 nM (Fevipiprant); IC50 = 4 nM (AZD1981); Ki = 4 nM (OC000459) |
| Quantified Difference | Setipiprant is 4-6 fold less potent than Fevipiprant and AZD1981 in primary binding assays. |
| Conditions | [3H]PGD2 radioligand binding assay using membranes from CHO cells expressing recombinant human CRTH2 (DP2). |
Why This Matters
This quantitative difference allows researchers to select the appropriate antagonist potency for their experimental model, balancing maximal target inhibition with potential off-target effects.
- [1] Fretz H, Valdenaire A, Pothier J, et al. Identification of 2-(2-(1-Naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic Acid (Setipiprant/ACT-129968), a Potent, Selective, and Orally Bioavailable Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells (CRTH2) Antagonist. J Med Chem. 2013;56(12):4899-4911. View Source
- [2] Sykes DA, Bradley ME, Riddy DM, et al. Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with Potential for Improved Clinical Efficacy. Mol Pharmacol. 2016;89(5):593-605. View Source
- [3] Schmidt JA, Bell FM, Akam E, et al. AZD1981, a novel selective CRTh2 antagonist, displays efficacy in a guinea pig model of airway inflammation. Eur J Pharmacol. 2013;700(1-3):127-136. View Source
